N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method allows for the incorporation of various functional groups and sterically hindered substrates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring structure and have similar chemical properties.
Thiophene derivatives: These compounds contain the thiophene ring and are used in similar applications.
Uniqueness
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of pyrazole, thiophene, and benzodioxine structures. This combination provides a distinct set of chemical and biological properties that are not found in simpler compounds.
Biological Activity
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrazole ring and a thiophene moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyrazole and thiophene rings, followed by the introduction of the benzodioxine structure. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM compared to standard drugs like dexamethasone . The mechanism underlying this activity may involve the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
The antimicrobial potential of this compound has been demonstrated through various studies. Compounds with similar heterocyclic structures have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimal inhibitory concentration (MIC) values for these compounds range significantly, indicating varying levels of activity depending on structural modifications.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Similar pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various pyrazole derivatives, compounds similar to this compound were tested against carrageenan-induced edema in mice. Results indicated a significant reduction in swelling comparable to indomethacin, a known anti-inflammatory drug .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of benzodioxine-pyrazole hybrids found that certain derivatives exhibited MIC values ranging from 64 to 512 µg/mL against various bacterial strains. These results highlight the importance of structural features in enhancing antimicrobial efficacy .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-18(17-11-23-15-4-1-2-5-16(15)24-17)19-10-14(13-6-9-25-12-13)21-8-3-7-20-21/h1-9,12,14,17H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZHAKYHHTVCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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